molecular formula C18H15N9O2 B10937781 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10937781
M. Wt: 389.4 g/mol
InChI Key: WHSKSKWWZQVDPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-C]pyrimidine scaffold. Reaction conditions may involve the use of various catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction conditions to meet commercial demands .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to alterations in cellular processes. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as:

The uniqueness of 2-[1-Methyl-1-(4-nitro-1H-pyrazol-1-YL)ethyl]-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H15N9O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15N9O2/c1-18(2,25-10-13(8-20-25)27(28)29)17-22-16-14-9-21-26(12-6-4-3-5-7-12)15(14)19-11-24(16)23-17/h3-11H,1-2H3

InChI Key

WHSKSKWWZQVDPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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